![molecular formula C26H20N6S B4009068 N-benzyl-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)thiourea](/img/structure/B4009068.png)
N-benzyl-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)thiourea
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves reactions that typically start with isothiocyanates reacting with amines or other nucleophiles. For example, thiourea derivatives have been synthesized in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), indicating a potential method for synthesizing the target compound under environmentally benign conditions (Wang et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed through spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For instance, single-crystal X-ray analysis was used for the structure elucidation of a new quinolinyl-thiourea hybrid, highlighting the importance of these techniques in confirming molecular structures (Hussain et al., 2020).
Chemical Reactions and Properties
Thiourea derivatives engage in various chemical reactions, reflecting their reactivity and potential application in producing more complex molecules. For example, reactions involving the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole have been documented, showing the versatility of thiourea compounds in synthetic chemistry (Rajanarendar et al., 2010).
properties
IUPAC Name |
1-benzyl-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6S/c33-26(29-17-18-8-2-1-3-9-18)30-19-12-13-20-23(16-19)32-25(22-11-5-7-15-28-22)24(31-20)21-10-4-6-14-27-21/h1-16H,17H2,(H2,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYNXTYKWWRTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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